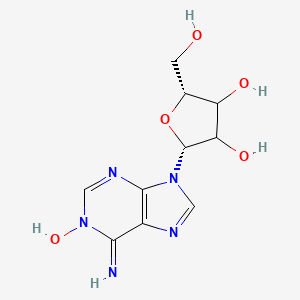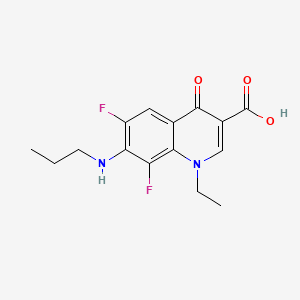
1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a quinoline core, fluorine atoms at positions 6 and 8, and a propylamino group at position 7. This compound is known for its potent antibacterial properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.
Introduction of Fluorine Atoms: Fluorination at positions 6 and 8 is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Propylamino Group: The propylamino group is introduced via nucleophilic substitution using propylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. This includes using continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atoms and the propylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid is widely used in scientific research due to its antibacterial properties. It is used in:
Chemistry: As a model compound for studying quinolone synthesis and reactivity.
Biology: In studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: As a lead compound for developing new antibacterial drugs.
Industry: In the production of antibacterial coatings and materials.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets are the DNA gyrase and topoisomerase IV enzymes, and the pathways involved include the inhibition of DNA supercoiling and relaxation.
Comparación Con Compuestos Similares
Ciprofloxacin: Another quinolone antibiotic with similar antibacterial properties but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: A quinolone with a methoxy group at position 8 instead of fluorine.
Uniqueness: 1-Ethyl-6,8-difluoro-4-oxo-7-(propylamino)-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific substituents, which confer distinct antibacterial properties and a different spectrum of activity compared to other quinolones.
Propiedades
Fórmula molecular |
C15H16F2N2O3 |
|---|---|
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
1-ethyl-6,8-difluoro-4-oxo-7-(propylamino)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H16F2N2O3/c1-3-5-18-12-10(16)6-8-13(11(12)17)19(4-2)7-9(14(8)20)15(21)22/h6-7,18H,3-5H2,1-2H3,(H,21,22) |
Clave InChI |
LYRUNHNPCAIEDW-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)O)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


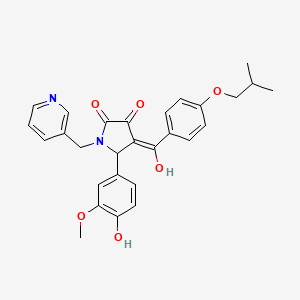
![4,5-Dimethoxy-2-{[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B15283689.png)
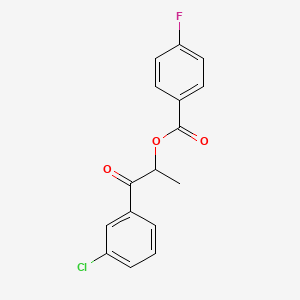

![9-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283709.png)
![2-[4-(acetylamino)phenyl]-N-cyclopropyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283716.png)
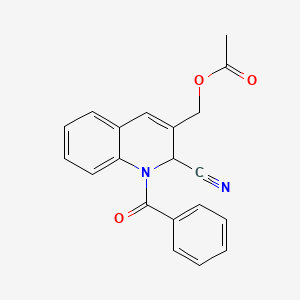
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283726.png)
![3-(3,4-Dimethoxybenzyl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283729.png)
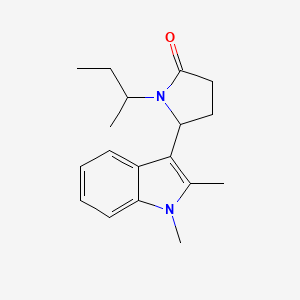
![methyl 4-[(6-hydroxy-3-oxo-7-(1-pyrrolidinylmethyl)-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B15283743.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283759.png)
![Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether](/img/structure/B15283769.png)
